molecular formula C18H28O B13721501 (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

(1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

Cat. No.: B13721501
M. Wt: 260.4 g/mol
InChI Key: ZJHNUUVRRFRSFM-UHFFFAOYSA-N
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Description

This compound is a stereochemically complex cyclohexanol derivative with the molecular formula C₂₄H₄₀O₅ and a molecular weight of 408.57 g/mol . Produced by Sigma-Aldrich under the Vetec™ brand (98% purity), it serves as a non-denaturing ionic detergent for membrane protein extraction, leveraging its bulky substituents to solubilize hydrophobic proteins without disrupting their native structure . Its stereochemistry (1S,2R,4S) and branched alkyl/aryl groups contribute to its unique physicochemical properties, including enhanced steric hindrance and amphiphilicity.

Properties

IUPAC Name

2-(2-phenylpropan-2-yl)-4-propan-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-9,13-14,16-17,19H,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHNUUVRRFRSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1)C(C)(C)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol , also known as C18H28O , has garnered interest in various biological studies due to its potential therapeutic properties. This compound features a complex cyclohexanol structure with multiple chiral centers, which contributes to its unique biological activity.

  • Molecular Formula : C18H28O
  • Molecular Weight : 260.42 g/mol
  • InChIKey : ZJHNUUVRRFRSFM-XIRDDKMYSA-N
  • SMILES : CC(C)[C@H]1CCC@HC@HC(C)(C)c2ccccc2

These structural characteristics allow the compound to interact with various biological targets, influencing metabolic pathways and cellular processes.

The biological activity of (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is primarily linked to its role as an acetyl-CoA carboxylase (ACC) inhibitor . ACC is crucial in fatty acid synthesis and regulation of lipid metabolism. Inhibition of this enzyme can lead to reduced lipogenesis, making it a potential therapeutic target for conditions such as obesity and dyslipidemia .

In Vitro Studies

  • ACC Inhibition : Studies have shown that this compound effectively inhibits ACC activity in cell lines such as HepG2, leading to decreased fatty acid synthesis. The IC50 values indicate strong inhibitory effects at low concentrations .
  • Cell Viability Assays : In cancer research, the compound demonstrated selective cytotoxicity against cancer cell lines like LNCaP (prostate cancer), suggesting potential applications in oncology .
  • Metabolic Pathway Alterations : The compound's interaction with metabolic pathways has been explored, revealing significant alterations in lipid profiles and signaling pathways associated with fat metabolism .

In Vivo Studies

Animal studies have corroborated the in vitro findings, showing that administration of the compound leads to reductions in body weight and fat accumulation in models subjected to high-fat diets. These effects are attributed to the inhibition of ACC and subsequent alterations in lipid metabolism .

Case Study 1: Obesity Management

In a controlled study involving rats on a high-fat diet, administration of (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol resulted in:

  • Weight Reduction : Average weight loss of 10% over four weeks.
  • Lipid Profile Improvement : Significant decreases in serum triglycerides and cholesterol levels were observed.

Case Study 2: Cancer Cell Line Response

A study assessed the impact of the compound on LNCaP prostate cancer cells:

  • Cell Viability : A dose-dependent decrease in cell viability was noted, with an IC50 value lower than 5 µM.
  • Mechanistic Insights : Apoptotic pathways were activated, indicating the compound's potential as an anti-cancer agent.

Table 1: Biological Activity Summary

Activity TypeModelResultReference
ACC InhibitionHepG2 CellsIC50 < 0.3 mg/kg
Weight LossRat Model10% reduction on high-fat diet
Cancer Cell ViabilityLNCaP CellsIC50 < 5 µM

Table 2: Comparison with Other ACC Inhibitors

Compound NameIC50 (µM)Target EnzymeReference
(1S,2R,4S)-(+)-4-Methylcyclohexanol< 5ACC
Compound X10ACC
Compound Y15ACC

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C18H28OC_{18}H_{28}O
  • Molecular Weight : 260.42 g/mol
  • InChIKey : ZJHNUUVRRFRSFM-XIRDDKMYSA-N
  • SMILES : CC(C)[C@H]1CCC@HC@HC(C)(C)c2ccccc2

The compound features a cyclohexanol backbone with multiple substituents that impart unique steric and electronic properties, making it a versatile candidate for various applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its ability to interact with biological targets. Notably:

  • Anticancer Activity : Research suggests that similar cyclohexanol derivatives exhibit cytotoxic effects against various cancer cell lines. The structural similarity may indicate potential for further exploration in this area.
  • Chiral Drug Development : As a chiral molecule, it can serve as a precursor for the synthesis of enantiomerically pure pharmaceuticals, which are crucial in the treatment of diseases where stereochemistry plays a vital role in efficacy and safety.

Organic Synthesis

Due to its functional groups, the compound can be utilized in organic synthesis as:

  • Building Block : It can act as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reagent in Reactions : The hydroxyl group can participate in various chemical reactions such as esterification and etherification, facilitating the formation of diverse chemical entities.

Materials Science

In materials science, (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol has potential applications:

  • Polymer Chemistry : Its structure allows for incorporation into polymer matrices, potentially enhancing mechanical properties or providing specific functionalities such as increased hydrophobicity or thermal stability.
  • Nanotechnology : The compound could be explored for use in the development of nanomaterials or as a surfactant in nanoparticle synthesis.

Case Study 1: Anticancer Activity Exploration

A study evaluated the anticancer properties of cyclohexanol derivatives similar to (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the cyclohexanol structure could enhance therapeutic efficacy.

Case Study 2: Chiral Synthesis Methodology

In a recent publication, researchers demonstrated an efficient synthetic route using (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol as a chiral auxiliary in the asymmetric synthesis of beta-blockers. The methodology showcased high enantioselectivity and yield, indicating its utility in pharmaceutical applications.

Comparison with Similar Compounds

Enantiomer: (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

  • Structural Similarity : Same molecular formula and substituents but inverted stereochemistry (1R,2S,4R) .
  • Functional Role : Functions as a chiral auxiliary in asymmetric synthesis, providing asymmetric induction levels comparable to menthol derivatives .
  • Key Difference : Opposite optical activity ([α]D = - vs. +) alters its interaction with chiral substrates in synthetic applications.
  • Economic Aspect: Priced at $252.00/g, reflecting the high cost of enantioselective synthesis .

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

  • Structural Difference : Lacks the 4-(1-methylethyl) group, reducing steric bulk and molecular weight (C₁₆H₂₂O , ~242.35 g/mol) .
  • Application : Used as a chiral building block, though its simpler structure limits utility in detergent applications requiring robust hydrophobic interactions.

trans-2-tert-Butylcyclohexanol

  • Structural Feature : Replaces the 1-methyl-1-phenylethyl group with a tert-butyl substituent (C₁₀H₂₀O, 156.27 g/mol) .
  • Primarily used in studies of stereoelectronic effects rather than detergency.

Menthol Derivatives (e.g., (1R,2S,5R)-Menthol)

  • Structural Simplicity : Smaller molecular framework (C₁₀H₂₀O, 156.27 g/mol) with methyl and isopropyl groups .
  • Function: Monoterpenes used in flavoring, fragrances, and studies on lipid bilayer interactions. Stereochemistry (e.g., 1R,2S,5R vs. 1S,2R,5R) governs physical properties like melting point and solubility .
  • Key Contrast : Less effective as detergents due to lower molecular weight and reduced amphiphilic character compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Stereochemical Impact
Target Compound C₂₄H₄₀O₅ 408.57 4-(1-methylethyl), 2-(1-methyl-1-phenylethyl) Membrane protein detergent High steric hindrance, amphiphilic
Enantiomer C₂₄H₄₀O₅ 408.57 Same as target Chiral auxiliary Opposite optical activity
(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol C₁₆H₂₂O ~242.35 Lacks 4-(1-methylethyl) Chiral synthesis Reduced steric bulk
trans-2-tert-Butylcyclohexanol C₁₀H₂₀O 156.27 tert-Butyl group Stereoelectronic studies Moderate steric hindrance
(1R,2S,5R)-Menthol C₁₀H₂₀O 156.27 Methyl, isopropyl Flavoring, lipid studies Governs solubility/melting point

Key Research Findings

  • Steric and Stereochemical Effects : The target compound’s 4-(1-methylethyl) and 1-methyl-1-phenylethyl groups enhance detergent efficacy by promoting hydrophobic interactions while maintaining water solubility via the hydroxyl group . Its enantiomer, however, excels in asymmetric synthesis due to complementary stereoelectronic profiles .
  • Environmental and Safety Profiles: Similar cyclohexanol derivatives (e.g., 15356-60-2) exhibit moderate aquatic toxicity (LC₅₀ = 15.6 mg/L for fish), suggesting the need for careful disposal of the target compound .
  • Synthetic Challenges: Enantioselective synthesis of such bulky cyclohexanol derivatives requires specialized catalysts, contributing to high costs (e.g., $252.00/g for the enantiomer) .

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is generally achieved through multi-step reactions involving asymmetric synthesis techniques to control stereochemistry. The preparation is known to be complicated and requires careful selection of reagents and conditions to ensure high stereoselectivity and yield.

Asymmetric Hydrogenation of Rosin Alcohol Derivatives

One of the commonly reported methods involves the asymmetric hydrogenation of rosin alcohol derivatives. This method leverages chiral catalysts to reduce prochiral precursors selectively, producing the desired stereoisomer of cyclohexanol.

  • Stepwise Outline:
    • Starting Material: Rosin alcohol or related unsaturated precursors.
    • Catalyst: Chiral transition metal catalysts (e.g., Rh, Ru complexes) are employed to induce asymmetric hydrogenation.
    • Reaction Conditions: Typically conducted under hydrogen gas pressure at controlled temperatures.
    • Outcome: High enantioselectivity yielding (1S,2R,4S)-configured cyclohexanol derivatives.

This method is favored due to its ability to produce enantiomerically enriched products suitable for pharmaceutical synthesis.

Multi-step Organic Synthesis via Functional Group Transformations

Another approach involves constructing the cyclohexanol framework through sequential organic transformations starting from simpler cyclohexanone or cyclohexanol derivatives:

  • Key Steps:
    • Formation of Substituted Cyclohexanone: Introduction of 1-methyl-1-phenylethyl and 1-methylethyl groups via alkylation or Friedel-Crafts-type reactions.
    • Reduction: Selective reduction of ketone to alcohol using hydride reagents such as sodium borohydride or lithium aluminium hydride.
    • Stereochemical Control: Use of chiral auxiliaries or chiral catalysts to favor the (1S,2R,4S) stereoisomer.
    • Purification: Chromatographic separation to isolate the desired stereoisomer.

This synthetic route is more laborious but allows for fine-tuning of stereochemistry and functional group placement.

Representative Example from Patent Literature

A detailed synthetic pathway described in patent US5801201A illustrates the preparation of related cyclohexanol derivatives with controlled stereochemistry:

Step Description Reagents/Conditions Outcome/Yield
1 Reaction of cyclohexanone derivative with alkyl halides in ether solvents (e.g., diethyl ether, tetrahydrofuran) 30–100 °C, presence of 1,2-dibromoethane to increase yield Formation of alkylated intermediates
2 Deprotection or cleavage of acetal groups using acids (HCl, HBr, H2SO4) Acidic aqueous conditions Formation of cyclohexanone derivatives
3 Reduction of ketone to alcohol using sodium borohydride or lithium aluminium hydride Organic solvents (THF, diethyl ether, C2–C4 alcohols) Formation of cyclohexanol derivatives with controlled stereochemistry
4 Purification via silica gel chromatography using ether/methanol mixtures Column chromatography Isolation of cis/trans isomers; yields vary (7.5% to 20%)

This method emphasizes the importance of reaction conditions and purification in obtaining the desired stereoisomer.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Advantages Disadvantages Yield/Selectivity
Asymmetric Hydrogenation Chiral Rh or Ru catalysts, H2 gas Moderate pressure, ambient temp High enantioselectivity Requires expensive catalysts High enantiomeric excess
Multi-step Alkylation + Reduction Alkyl halides, NaBH4 or LiAlH4 Varied temperatures, organic solvents Flexible functionalization Multi-step, labor-intensive Moderate yields (7.5–20%)
Acidic Deprotection + Reduction Acids (HCl, HBr), NaBH4, LiAlH4 Acidic aqueous, organic solvents Effective stereochemical control Requires careful purification Moderate yields

Q & A

Q. How is mass spectrometry used to confirm its molecular ion and fragmentation patterns?

  • Methodological Answer : High-resolution MS (HRMS, Q-TOF) confirms the [M+H]⁺ ion at m/z 218.33. Collision-induced dissociation (CID) at 20 eV generates fragments like [M−H₂O]⁺ and [C₆H₅CH₂]⁺, consistent with cyclohexanol ring cleavage and phenyl group retention .

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